3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a piperazine ring linked to an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized with the oxadiazole moiety through nucleophilic substitution reactions.
Construction of the pyridazine core: The pyridazine ring can be synthesized via condensation reactions involving appropriate dicarbonyl compounds and hydrazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to the biological activity of the oxadiazole and piperazine moieties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The oxadiazole moiety can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to antiproliferative effects . The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.
Pyridazine derivatives: These compounds are studied for their potential therapeutic applications.
Uniqueness
3-Cyclopropyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to the combination of the cyclopropyl, oxadiazole, piperazine, and pyridazine moieties in a single molecule. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-2-11(1)12-3-4-13(17-16-12)20-7-5-19(6-8-20)9-14-18-15-10-21-14/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFPGZHWDJPNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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